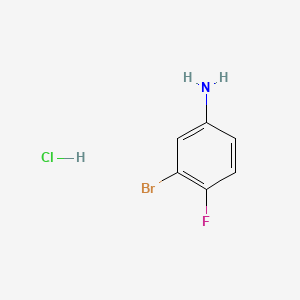

3-Bromo-4-fluoroaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-bromo-4-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEAEYNIWJNVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-fluoroaniline Hydrochloride

This guide provides a comprehensive technical overview of 3-Bromo-4-fluoroaniline hydrochloride, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding all information in established scientific principles and methodologies.

Introduction: Strategic Importance in Synthesis

3-Bromo-4-fluoroaniline is a halogenated aromatic amine that serves as a vital structural motif in the synthesis of complex organic molecules. Its utility is magnified in its hydrochloride salt form, which often improves stability and handling characteristics. The strategic placement of the bromo, fluoro, and amino groups on the aniline ring provides a versatile scaffold for building active pharmaceutical ingredients (APIs) and agrochemicals. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom acts as a crucial handle for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions.[1]

Core Chemical & Physical Properties

The fundamental properties of 3-Bromo-4-fluoroaniline and its hydrochloride salt are critical for its application in synthesis, determining factors like solvent choice, reaction conditions, and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 656-64-4 (for free base) | [2] |

| Molecular Formula | C₆H₅BrFN (free base) | [2] |

| Molecular Weight | 190.01 g/mol (free base) | [2] |

| Appearance | Light yellow to white crystalline powder or lumps | [2] |

| Melting Point | 27.0-34.0 °C (for free base) | |

| Solubility | Insoluble in water; soluble in organic solvents like DCM, ethanol | |

| pKa | ~2.9 (Predicted for the anilinium ion) |

Spectroscopic Profile

The structural identity of 3-Bromo-4-fluoroaniline is confirmed through standard spectroscopic techniques.

-

¹H NMR: In a typical ¹H NMR spectrum (in CDCl₃), the aromatic protons would appear as complex multiplets due to proton-proton and proton-fluorine coupling. The amine (-NH₂) protons typically present as a broad singlet.

-

¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons. The carbon attached to fluorine will exhibit a large C-F coupling constant, a hallmark of fluorinated aromatic compounds.[3][4]

-

FTIR Spectroscopy: The infrared spectrum provides clear evidence of its key functional groups. Characteristic absorption bands include N-H stretching for the amine (or N⁺-H for the hydrochloride salt), C-F stretching, and C-Br stretching, alongside typical aromatic C-H and C=C vibrations.[5]

-

Mass Spectrometry: The mass spectrum of the free base will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Synthesis and Purification Protocols

The synthesis of 3-Bromo-4-fluoroaniline and its subsequent conversion to the hydrochloride salt is a well-established multi-step process.

Synthesis of 3-Bromo-4-fluoroaniline (Free Base)

The most common route involves the reduction of the corresponding nitro compound, 3-bromo-4-fluoronitrobenzene.

Causality Behind Experimental Choices:

-

Reducing Agent: Tin(II) chloride (SnCl₂) in an acidic medium (often with HCl generated in situ or added) is a classic and effective method for the reduction of aromatic nitro groups to anilines. It is a robust and high-yielding reaction.

-

Basification: After the reduction is complete, the reaction mixture is made alkaline (e.g., with NaOH). This is crucial for two reasons: 1) It deprotonates the anilinium salt formed under the acidic reaction conditions to yield the free aniline base, which is soluble in organic solvents. 2) It precipitates the tin as tin hydroxides, allowing for its removal by filtration.

-

Purification: Silica gel column chromatography is a standard method for purifying organic compounds. The choice of a non-polar eluent like toluene is appropriate for the relatively non-polar aniline product.

Step-by-Step Experimental Protocol:

-

Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

-

Reduction: Tin(II) chloride dihydrate is dissolved in ethanol. The solution of 3-bromo-4-fluoronitrobenzene in a suitable solvent like THF is added dropwise to the stirred tin chloride solution. The reaction is typically heated (e.g., to 60 °C) for several hours to ensure complete conversion.

-

Workup & Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is treated with ice and basified with an aqueous sodium hydroxide solution.

-

Extraction: The resulting slurry is filtered to remove tin salts. The filtrate is extracted with dichloromethane (DCM). The organic layers are combined, washed with water, and dried over an anhydrous drying agent (e.g., potassium carbonate).

-

Final Purification: After filtering off the drying agent, the solvent is evaporated. The crude product is purified by silica gel column chromatography using toluene as the eluent to yield pure 3-bromo-4-fluoroaniline.

Preparation of this compound

The conversion of the free aniline base to its hydrochloride salt is a straightforward acid-base reaction.[6]

Step-by-Step Experimental Protocol:

-

Dissolution: The purified 3-bromo-4-fluoroaniline is dissolved in a suitable anhydrous solvent, such as ethanol or diethyl ether.

-

Acidification: Anhydrous hydrogen chloride (HCl) gas is bubbled through the solution, or a solution of HCl in an appropriate solvent (e.g., HCl in isopropanol) is added dropwise with stirring.[6]

-

Precipitation & Isolation: The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.

-

Purification: The solid product is collected by suction filtration, washed with a small amount of cold solvent to remove any unreacted starting material, and dried under vacuum.

Reactivity and Strategic Applications

The synthetic utility of 3-bromo-4-fluoroaniline stems from the distinct reactivity of its functional groups. The aniline moiety is a known "structural alert" in medicinal chemistry due to its potential for metabolic activation into reactive species.[7][8] However, its role as a versatile synthetic handle often outweighs these concerns in the intermediate stages of drug discovery.

-

Amino Group: The primary amine is nucleophilic and can be readily acylated, alkylated, or used in reactions like diazotization to be converted into other functional groups.

-

Bromine Atom: The C-Br bond is the key site for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of aryl, heteroaryl, alkyl, or alkyne groups, enabling the construction of complex molecular scaffolds.

-

Fluorine Atom: The electron-withdrawing nature of fluorine modulates the electronics of the aromatic ring. In the final drug molecule, the C-F bond is very strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.[9][10] Fluorine can also alter pKa and lipophilicity, which are critical for a drug's pharmacokinetic profile.[11][12]

Safety and Handling

As with all chemical reagents, proper handling of this compound is paramount. It is classified as hazardous.

-

Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid breathing dust or fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.

Conclusion

This compound is a high-value intermediate for scientific research and development. Its trifunctional nature provides a robust platform for molecular elaboration, enabling access to novel chemical entities with tailored properties. A thorough understanding of its chemical characteristics, synthetic pathways, and reactivity is essential for its effective and safe utilization in the laboratory.

References

- New Journal of Chemistry Supporting Information. (n.d.).

- Gant, T. G. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 418-420.

- Gant, T. G. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters.

- LaLonde, R. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Fluorine Chemistry Breakthroughs: Using 2-Bromo-1,1-difluoroethylene.

- Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes". (n.d.).

- ResearchGate. (2008). The Many Roles for Fluorine in Medicinal Chemistry.

- LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.

- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- SpectraBase. (n.d.). 3-Bromo-4-fluoroaniline.

- ResearchGate. (n.d.). 13C-NMR spectrum of compound (4i).

- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 656-64-4|3-Bromo-4-fluoroaniline|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. 2-Bromo-4-fluoroaniline(1003-98-1) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopartner.co.uk [biopartner.co.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-Bromo-4-fluoroaniline Hydrochloride: Synthesis, Analysis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Bromo-4-fluoroaniline and its hydrochloride salt are pivotal chemical intermediates whose strategic halogenation pattern offers unique reactivity and utility in modern organic synthesis. This guide provides a comprehensive technical overview for research scientists and drug development professionals, detailing the compound's physicochemical properties, robust synthesis protocols, and analytical characterization methods. A significant focus is placed on its role as a sophisticated building block in the pharmaceutical industry, exemplified by its application in the synthesis of advanced therapeutic agents such as dual cholecystokinin (CCK) receptor antagonists. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a laboratory setting.

Chemical Identity and Physicochemical Properties

3-Bromo-4-fluoroaniline is a substituted aromatic amine. While its hydrochloride salt is frequently used to improve handling and stability, a dedicated CAS number for the salt is not commonly cited in literature. Instead, the parent compound's identifier is typically used. The aniline nitrogen can be protonated with hydrochloric acid to form the corresponding ammonium salt, which often presents as a more stable, crystalline solid compared to the free base.

The strategic placement of the bromine and fluorine atoms on the phenyl ring dictates its chemical behavior. The fluorine atom, being highly electronegative, and the bromine atom both act as ortho, para-directing deactivators through induction, yet their lone pairs can participate in resonance. The amino group is a strong activating, ortho, para-directing group. This electronic interplay makes the molecule a versatile precursor for further functionalization.

Table 1: Physicochemical Properties of 3-Bromo-4-fluoroaniline

| Property | Value | Source(s) |

| CAS Number | 656-64-4 | [1][2][3][4] |

| Molecular Formula | C₆H₅BrFN | [2][5] |

| Molecular Weight | 190.01 g/mol | [1] |

| Appearance | White to yellow/orange crystalline powder or solid | [2][5] |

| Melting Point | 27.0 - 36.0 °C | [2] |

| Boiling Point | 235 °C | |

| IUPAC Name | 3-bromo-4-fluoroaniline | [2] |

| Synonyms | 4-Fluoro-3-bromoaniline, 3-Bromo-4-fluorobenzenamine | |

| Purity (Typical) | >97% (GC/HPLC) | [2][5] |

Synthesis and Manufacturing Pathway

The most prevalent and industrially scalable synthesis of 3-Bromo-4-fluoroaniline involves the reduction of its nitro precursor, 3-bromo-4-fluoronitrobenzene. The hydrochloride salt is then readily prepared by treating the resulting aniline with hydrochloric acid.

Core Synthesis: Reduction of 3-Bromo-4-fluoronitrobenzene

The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. For this specific substrate, catalytic hydrogenation or metal-acid reduction systems are effective.

Causality in Protocol Choice:

-

Catalytic Hydrogenation (e.g., H₂/Pd-C): This method is often preferred for its high yield and clean reaction profile, producing water as the only stoichiometric byproduct. The catalyst, Palladium on Carbon (Pd/C), is highly efficient for nitro group reductions. The choice of solvent (e.g., methanol, ethanol) is critical for dissolving the starting material and facilitating interaction with the catalyst surface.

-

Metal-Acid Reduction (e.g., SnCl₂/HCl): Historically significant and still valuable, this method uses a dissolving metal (like tin, iron, or zinc) in an acidic medium. Tin(II) chloride is a particularly mild and effective reagent for this transformation. The mechanism involves a series of single-electron transfers from the metal to the nitro group, with the acid serving as a proton source. This method is robust and tolerant of various functional groups but requires a more involved aqueous workup to remove metal salts.

Experimental Protocol: Synthesis via Tin(II) Chloride Reduction

This protocol details a common lab-scale synthesis of 3-Bromo-4-fluoroaniline, followed by conversion to its hydrochloride salt.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-bromo-4-fluoronitrobenzene (1.0 eq) in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 3.0 eq) to the solution.

-

Reaction Execution: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Work-up and Isolation (Free Base): Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize the acid and precipitate tin salts. The mixture should be strongly basic.

-

Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Bromo-4-fluoroaniline. Further purification can be achieved via column chromatography if necessary.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol. Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Final Product: Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 3-Bromo-4-fluoroaniline hydrochloride.

Analytical Characterization

Confirming the identity and purity of 3-Bromo-4-fluoroaniline and its salt is crucial. A combination of chromatographic and spectroscopic methods is employed.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and monitoring reaction progress. Due to the aromatic nature of the compound, UV detection is highly effective.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming molecular weight and identifying volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretches of the amine (around 3300-3500 cm⁻¹) and C-Br/C-F stretches in the fingerprint region.

Protocol: Purity Analysis by Reversed-Phase HPLC

This protocol provides a standardized method for determining the purity of a 3-Bromo-4-fluoroaniline sample.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and water. A common starting point is 45:55 ACN:Water. A small amount of acid (0.05-0.1% H₂SO₄ or Formic Acid) is often added to ensure consistent protonation of the aniline and improve peak shape.[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV detector set to 200-254 nm.[8]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a 50:50 ACN:Water mixture to a concentration of approximately 1 mg/mL. Further dilute to 0.1 mg/mL for injection.

-

Injection Volume: 1-10 µL.[7]

-

Analysis: The purity is calculated based on the relative area percentage of the main peak in the chromatogram.

Applications in Research and Drug Development

3-Bromo-4-fluoroaniline is not merely a chemical curiosity; it is a high-value building block for creating complex molecules with specific biological activities.[9][10] The bromine atom serves as a versatile handle for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluoro-substituted ring can enhance metabolic stability and binding affinity of the final drug molecule.

Case Study: Synthesis of Dual CCK1/CCK2 Receptor Antagonists

A compelling application is in the synthesis of advanced pharmaceutical agents. For instance, research by Johnson & Johnson identified a potent dual cholecystokinin (CCK) receptor antagonist for which 3-bromo-4-fluoro-ʟ-phenylalanine is a required chiral building block.[11] 3-Bromo-4-fluoroaniline is a logical precursor to this critical intermediate. The synthesis pathway highlights the strategic importance of the starting material.

The likely synthetic transformation involves converting the aniline into a benzaldehyde derivative, which then serves as the substrate for constructing the chiral amino acid side chain.

This pathway demonstrates the causality behind its use:

-

Foundation: 3-Bromo-4-fluoroaniline provides the correctly substituted aromatic ring.

-

Transformation: The amine group is converted to an aldehyde, a more versatile functional group for building the amino acid side chain.

-

Chiral Synthesis: The aldehyde is then used in a stereoselective synthesis, such as an Erlenmeyer azalactone synthesis followed by asymmetric hydrogenation, to produce the required enantiomerically pure amino acid.[11]

-

Incorporation: This specialized amino acid is incorporated into the final structure of the Active Pharmaceutical Ingredient (API).[6][11]

Safety, Handling, and Storage

As with all substituted anilines, 3-Bromo-4-fluoroaniline requires careful handling. It is classified as harmful and an irritant.

Table 2: GHS Hazard and Precautionary Information

| Classification | Code | Description |

| Hazard Statements | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[5] |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation.[11] | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2][5] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and aerosols. Wear suitable personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is listed as air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon). Keep away from incompatible materials such as strong oxidizing agents.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[3]

Conclusion

This compound is a strategically important intermediate whose value is defined by the precise arrangement of its functional groups. A thorough understanding of its synthesis from the corresponding nitroaromatic precursor, coupled with robust analytical methods for quality control, is essential for its effective use. For drug development professionals, its true potential is realized in its application as a sophisticated building block, enabling the synthesis of complex and highly functionalized pharmaceutical agents. By adhering to strict safety and handling protocols, researchers can safely leverage the unique chemical properties of this compound to advance the frontiers of medicinal chemistry and materials science.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.

- Al-Said, S. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.

- BLD Pharm. (n.d.). 656-64-4 | 3-Bromo-4-fluoroaniline.

- Thermo Fisher Scientific. (n.d.). 3-Bromo-4-fluoroaniline, 98%.

- ChemicalBook. (2024). 3-Bromo-4-fluoroaniline | 656-64-4.

- TCI EUROPE N.V. (n.d.). 3-Bromo-4-fluoroaniline | 656-64-4.

- Benchchem. (n.d.). Synthesis routes of 3-Bromo-4-fluorobenzaldehyde.

- Ivy Fine Chemicals. (n.d.). 3-Bromo-4-fluoroaniline [CAS: 656-64-4].

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Bromo-4-fluoroaniline.

- Capot Chemical Co., Ltd. (2019). MSDS of 3-Bromo-4-fluoroaniline.

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS: 3-Bromo-4-fluoroaniline.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.

- LCGC International. (2012). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.

- Quantification of aniline and N-methylaniline in indigo. (2021). PubMed Central (PMC) - NIH.

- Home Sunshine Pharma. (n.d.). 4-Fluoro-3-bromoaniline CAS 656-64-4.

- Ketone Pharma. (2024). The Role of 3-Bromoaniline in Modern Organic Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2,4-difluoroaniline in Modern Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- RSC Publishing. (n.d.). Protecting-group-free synthesis of a dual CCK1/CCK2 receptor antagonist.

- MedCrave online. (2018). Cholecystokinin Antagonists: Fluorinated 5-Hydroxy-5-Aryl-Pyrrol-2-Ones as Experimental Agents for Brain, Colon and Pancreatic Cancer.

- PubMed. (1988). Cholecystokinin antagonists. Synthesis and biological evaluation of 3-substituted 1,4-benzodiazepin-2-amines.

- IndiaMART. (n.d.). 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications.

- Ketone Pharma. (2024). The Role of 3-Bromoaniline in Modern Organic Synthesis.

Sources

- 1. 656-64-4|3-Bromo-4-fluoroaniline|BLD Pharm [bldpharm.com]

- 2. 3-Bromo-4-fluoroaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 3-Bromo-4-fluoroaniline | 656-64-4 [chemicalbook.com]

- 4. ivychem.com [ivychem.com]

- 5. 3-Bromo-4-fluoroaniline | 656-64-4 | TCI EUROPE N.V. [tcichemicals.com]

- 6. Protecting-group-free synthesis of a dual CCK1/CCK2 receptor antagonist - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Cholecystokinin antagonists. Synthesis and biological evaluation of 3-substituted 1,4-benzodiazepin-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 3-Bromo-4-fluoro-DL-phenylalanine 95% | CAS: 7771-11-1 | AChemBlock [achemblock.com]

An In-depth Technical Guide to 3-Bromo-4-fluoroaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromo-4-fluoroaniline hydrochloride, a key building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its molecular structure offers a unique combination of reactive sites, making it a versatile tool for chemists.

Molecular Profile

| Property | Value | Source |

| Molecular Weight | 226.48 g/mol | [1][2][3][4][5] |

| Molecular Formula | C6H6BrClFN | [1][2][3][4][5] |

| CAS Number | 65208-34-6 | [1][2][3][4][5] |

| Appearance | White to orange to green powder or lump | [6] |

| Melting Point | 27.0-34.0 °C (for the free aniline) | [7] |

| Solubility | Soluble in acetonitrile and methanol. Insoluble in water. | [4] |

Synthesis and Mechanistic Insights

The synthesis of the free aniline, 3-bromo-4-fluoroaniline, is a critical precursor to the hydrochloride salt. A common and effective method involves the reduction of 3-bromo-4-fluoronitrobenzene.

Workflow for the Synthesis of 3-Bromo-4-fluoroaniline

Caption: Synthetic workflow for 3-Bromo-4-fluoroaniline.

The choice of tin(II) chloride as the reducing agent is strategic; it is effective for the reduction of nitro groups in the presence of other reducible functional groups, such as halogens. The reaction is typically carried out in an alcoholic solvent to facilitate the dissolution of the reactants.[8][9] The subsequent work-up with a base is crucial to neutralize the acidic reaction mixture and precipitate the tin salts, allowing for their removal by filtration.

The formation of this compound is then achieved by treating the purified free aniline with anhydrous hydrogen chloride gas in a suitable solvent.

Applications in Drug Discovery and Development

Halogenated anilines, such as 3-bromo-4-fluoroaniline, are pivotal intermediates in the synthesis of complex organic molecules. The presence of both bromine and fluorine atoms allows for selective functionalization. The bromine atom can readily participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[10] The fluorine atom can modulate the electronic properties of the aromatic ring, influencing the reactivity and physicochemical properties of the final compound, such as metabolic stability and binding affinity.[10][11]

This strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the efficacy and pharmacokinetic profiles of drug candidates.[10][11]

Experimental Protocols

Synthesis of 3-Bromo-4-fluoroaniline[8][9]

-

In a 2L four-necked round-bottom flask equipped with a stirrer, condenser, and dropping funnel, add 466.9 g (2.07 mol) of tin(II) chloride dihydrate and 760 mL of ethanol. Stir until the tin chloride is completely dissolved.

-

Slowly add a solution of 102.7 g (0.466 mol) of 3-bromo-4-fluoronitrobenzene in 760 mL of THF to the reaction mixture.

-

Heat the mixture to 60°C and stir for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

To the residue, add 440 g of ice and adjust the pH to alkaline with 1580 mL of 7% aqueous sodium hydroxide.

-

Filter the resulting slurry and wash the solid residue with 600 mL of dichloromethane (DCM).

-

Combine the filtrates, separate the organic layer, and extract the aqueous layer with 600 mL of DCM.

-

Combine all DCM layers, wash with 600 mL of water, and dry over potassium carbonate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using toluene as the eluent to obtain 3-bromo-4-fluoroaniline.

Safety and Handling

3-Bromo-4-fluoroaniline and its hydrochloride salt are hazardous chemicals and should be handled with appropriate safety precautions.

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled.[5][6]

-

Causes skin and serious eye irritation.[5]

-

May cause respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][3]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[1][2][3]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][3]

Handling and Storage:

-

Handle in a well-ventilated area, preferably under a chemical fume hood.[1][3]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][6]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3]

Characterization

The identity and purity of 3-bromo-4-fluoroaniline and its hydrochloride salt can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[12]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique substitution pattern provides chemists with a powerful tool for the construction of complex molecules with potential applications in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective and responsible use in research and development.

References

- Capot Chemical Co., Ltd. MSDS of 3-Bromo-4-fluoroaniline. (2012-11-30). [Link]

- PubChem. 3-Bromo-4-fluoroaniline. [Link]

- Ningbo Inno Pharmchem Co., Ltd. The Role of 3-Bromo-2,4-difluoroaniline in Modern Organic Synthesis. [Link]

- SpectraBase. 3-Bromo-4-fluoroaniline. [Link]

- Google Patents.

- Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of 3-Bromo-2,4-difluoroaniline. [Link]

- PubMed Central.

Sources

- 1. aksci.com [aksci.com]

- 2. capotchem.cn [capotchem.cn]

- 3. fishersci.com [fishersci.com]

- 4. 3-Fluoro-4-broMoaniline CAS#: 656-65-5 [amp.chemicalbook.com]

- 5. 3-Bromo-4-fluoroaniline | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-4-fluoroaniline | 656-64-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. B25610.14 [thermofisher.com]

- 8. 3-Bromo-4-fluoroaniline | 656-64-4 [amp.chemicalbook.com]

- 9. 3-Bromo-4-fluoroaniline | 656-64-4 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

3-Bromo-4-fluoroaniline hydrochloride structure

An In-Depth Technical Guide to the Structure, Synthesis, and Analysis of 3-Bromo-4-fluoroaniline Hydrochloride

Abstract

This technical guide provides a comprehensive examination of this compound, a pivotal fluorinated building block in modern medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's structural characteristics, physicochemical properties, and robust methods for its synthesis and purification. We present detailed, field-proven protocols for structural elucidation using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside chromatographic methods for purity assessment. The causality behind experimental choices is explained, reflecting a Senior Application Scientist's perspective on ensuring trustworthy and reproducible outcomes. This guide serves as an authoritative resource, grounding its claims in scientific literature and providing a self-validating framework for the practical application of this versatile chemical intermediate.

Molecular Structure and Physicochemical Properties

This compound is the salt form of the parent aniline, 3-Bromo-4-fluoroaniline. The hydrochloride form is often preferred in laboratory settings due to its enhanced stability and, in some cases, improved solubility in polar protic solvents compared to the free base.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 3-bromo-4-fluoroanilinium chloride |

| Synonyms | 3-Bromo-4-fluoroaniline HCl |

| CAS Number | 182759-42-2 (for hydrochloride); 656-64-4 (for free base)[1][2] |

| Molecular Formula | C₆H₅BrFN · HCl |

| Molecular Weight | 226.48 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1N)Br)F.Cl[1] |

| InChI Key | KOWPUNQBGWIERF-UHFFFAOYSA-N (for free base)[1][2] |

Physicochemical Properties

The properties listed below primarily refer to the free base, 3-Bromo-4-fluoroaniline, as it is more extensively characterized in publicly available data. The hydrochloride salt is expected to have a significantly higher melting point and greater solubility in aqueous media.

| Property | Value (for 3-Bromo-4-fluoroaniline free base) | Source |

| Appearance | White to orange or green powder/lumps | [3] |

| Melting Point | 27-34 °C | [2] |

| Boiling Point | 65-68 °C (lit.) | [4] |

| Density | ~1.694 g/cm³ (Predicted) | [5] |

| Solubility | Insoluble in water; Soluble in methanol, acetonitrile. | [4][6] |

| Refractive Index | n20/D 1.5945 (lit.) | [2] |

Synthesis and Salt Formation

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. The most common and industrially scalable approach involves the reduction of a nitroaromatic precursor followed by salt formation.

Rationale for Synthesis Design

The chosen pathway, reduction of 3-bromo-4-fluoronitrobenzene, is favored due to the high efficiency and selectivity of modern reducing agents. This method avoids direct bromination of 4-fluoroaniline, which can lead to a mixture of positional isomers and over-bromination, complicating purification. The final salt formation step is a straightforward acid-base reaction designed to produce a stable, solid product.

Synthetic Workflow: From Nitrobenzene to Aniline

The core of the synthesis is the reduction of the nitro group to an amine.

Caption: High-level overview of the synthetic pathway.

Experimental Protocol: Synthesis

Step 1: Reduction of 3-Bromo-4-fluoronitrobenzene [6]

-

Rationale: Tin(II) chloride (SnCl₂) in an acidic medium (ethanol/HCl) is a classic and effective method for reducing aromatic nitro groups without affecting aryl halides. The reaction proceeds via a series of electron and proton transfers.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-4-fluoronitrobenzene (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution. The reaction is exothermic.

-

Slowly add concentrated hydrochloric acid while stirring.

-

Heat the mixture to reflux (approx. 60-80°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).[4]

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully basify the mixture by the slow addition of a concentrated aqueous NaOH or K₂CO₃ solution until the pH is >10. This will precipitate tin salts.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane (DCM). Perform multiple extractions to maximize yield.[4][6]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield crude 3-bromo-4-fluoroaniline, which can be purified by column chromatography if necessary.[6]

Step 2: Formation of the Hydrochloride Salt

-

Rationale: Converting the oily or low-melting point free base aniline to its hydrochloride salt provides a crystalline, free-flowing solid that is more stable for storage and easier to handle and weigh accurately.

-

Dissolve the purified 3-bromo-4-fluoroaniline (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol (IPA).

-

Cool the solution in an ice bath.

-

Slowly add a solution of anhydrous hydrogen chloride (HCl) in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. Continue adding the HCl solution until no further precipitation is observed.

-

Collect the solid product by vacuum filtration, wash it with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material, and dry it under vacuum.

Comprehensive Structural Elucidation and Quality Control

Confirming the structure and purity of the final product is a critical, self-validating step. A multi-technique approach ensures the highest degree of confidence.

Caption: Integrated workflow for analytical validation.

¹H and ¹³C NMR Spectroscopy

NMR is the most powerful tool for confirming the regiochemistry of the substituents on the aromatic ring. The presence of fluorine introduces characteristic splitting patterns. A deuterated solvent like DMSO-d₆ is suitable for the hydrochloride salt, as it will allow for the observation of the -NH₃⁺ protons.[7]

-

¹H NMR: The aromatic region will display three distinct signals. The proton ortho to the bromine (H-2) will be a doublet of doublets due to coupling with H-6 and the fluorine atom. The proton ortho to the amine (H-5) will be a doublet of doublets of doublets due to coupling with H-6, the fluorine atom, and H-2. The proton meta to the amine (H-6) will appear as a triplet or doublet of doublets. The ammonium (-NH₃⁺) protons will appear as a broad singlet, typically downfield.

-

¹³C NMR: The spectrum will show six distinct aromatic carbon signals. The carbon atoms bonded to fluorine and bromine will have their chemical shifts significantly influenced. Crucially, the carbon signals will exhibit splitting due to C-F coupling, with the ¹J(C-F) coupling constant being the largest (~240 Hz).

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) & Coupling |

| C1 | - | ~142 (d, J≈2 Hz) |

| C2 | ~7.2-7.4 (dd) | ~117 (d, J≈6 Hz) |

| C3 | - | ~120 (d, J≈18 Hz) |

| C4 | - | ~153 (d, J≈240 Hz) |

| C5 | ~6.7-6.9 (ddd) | ~116 (d, J≈21 Hz) |

| C6 | ~7.0-7.2 (t) | ~125-128 |

| NH₃⁺ | > 8.0 (br s) | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. For the hydrochloride salt, the N-H stretches will differ from the free base.

| Wavenumber (cm⁻¹) | Vibration | Significance |

| 3200-2800 | N-H Stretch (broad) | Confirms the presence of the ammonium (-NH₃⁺) group. |

| 1600-1450 | C=C Stretch | Aromatic ring backbone. |

| 1250-1100 | C-N Stretch | Confirms the aniline structure. |

| 1200-1150 | C-F Stretch | Confirms the presence of the fluorine substituent. |

| 600-500 | C-Br Stretch | Confirms the presence of the bromine substituent. |

Mass Spectrometry (MS)

MS confirms the molecular weight and the presence of bromine.

-

Technique: Electrospray Ionization (ESI) is suitable for the hydrochloride salt.

-

Expected Observation: The mass spectrum will show the molecular ion for the free base [M+H]⁺ at m/z 190 and 192. The two peaks will have a near 1:1 intensity ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product.[8]

-

Protocol: A reversed-phase C18 column is effective.[8]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is typically used. The acid modifier ensures the aniline is protonated, leading to sharp, symmetrical peaks.[8]

-

Detection: UV detection at a wavelength around 230-254 nm.

-

Validation: The purity is calculated from the peak area percentage of the main product peak relative to the total area of all peaks. The presence of unreacted starting material or isomers would be readily identified.[8]

Applications in Research and Drug Development

This compound is not an end product but a crucial starting material. Its value lies in the strategic placement of its functional groups, which allows for sequential, regioselective chemical modifications.

-

Role of Fluorine: The fluorine atom is a bioisostere for a hydrogen atom but possesses high electronegativity. Its incorporation into drug candidates can significantly alter properties such as metabolic stability (by blocking sites of oxidative metabolism), binding affinity, and lipophilicity.[9][10][11]

-

Synthetic Handle: The bromine atom is an excellent synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of C-C, C-N, and C-O bonds to build more complex molecular architectures.[9]

-

Amine Functionality: The aniline amine group can be used for amide bond formation, cyclization reactions to form heterocycles, or as a directing group in further electrophilic aromatic substitution.

-

Pharmaceutical Intermediates: Halogenated anilines are foundational components in the synthesis of a wide array of pharmaceuticals, including kinase inhibitors, antihistamines, and antidepressants.[4][12][13]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous nature.

-

Hazard Identification: The compound is classified as toxic or harmful if swallowed, in contact with skin, or if inhaled. It causes serious skin and eye irritation.[1][3][14]

-

Recommended Handling:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[4][15] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2,4-difluoroaniline in Modern Organic Synthesis.

- PubChem. (n.d.). 3-Bromo-4-fluoroaniline. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds.

- Google Patents. (2013). CN102993022A - Preparation method of bromoaniline.

- PubChem. (n.d.). 4-Bromoaniline. National Center for Biotechnology Information.

- Sharma, V., et al. (2022). Supporting Information: A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry.

- Wiley Science Solutions. (n.d.). 3-Bromo-4-fluoroaniline. SpectraBase.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 3-Bromo-2,4-difluoroaniline.

- Fustero, S., et al. (2022). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.

- ChemBK. (2024). 3-Bromo-4-fluoroaniline.

- Ielo, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals.

- PubChem. (n.d.). 3-Chloro-4-fluoroaniline. National Center for Biotechnology Information.

Sources

- 1. 3-Bromo-4-fluoroaniline | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-4-fluoroaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 3-Bromo-4-fluoroaniline | 656-64-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 3-Fluoro-4-broMoaniline CAS#: 656-65-5 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 3-Bromo-4-fluoroaniline | 656-64-4 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. aksci.com [aksci.com]

3-Bromo-4-fluoroaniline hydrochloride synthesis pathway

Expected Outcome: A white to off-white solid with an expected yield of 90-98%. [4]

Step 2: Regioselective Bromination of N-(4-Fluorophenyl)acetamide

Principle and Rationale: This is the key regiochemistry-determining step. The N-(4-fluorophenyl)acetamide intermediate is subjected to electrophilic aromatic substitution using bromine in a suitable solvent, typically glacial acetic acid. The acetamido group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director but a deactivator. The directing effects are synergistic, but the position ortho to the larger acetamido group is sterically hindered. Therefore, the incoming electrophile (Br+) is directed to the position ortho to the fluorine and meta to the acetamido group, yielding the desired 3-bromo isomer with high selectivity. [3][4]

Caption: Electrophilic substitution mechanism for the bromination step.

Detailed Experimental Protocol:

-

In a flask protected from light, dissolve N-(4-fluorophenyl)acetamide (1.0 eq) in glacial acetic acid.

-

In a separate dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid.

-

Add the bromine solution dropwise to the acetamide solution at room temperature with constant stirring. The reaction is exothermic and may require occasional cooling with a water bath.

-

Stir the mixture at room temperature for 2-4 hours after the addition is complete, monitoring the reaction by TLC.

-

Once the starting material is consumed, pour the reaction mixture into a large volume of ice water.

-

Add a saturated solution of sodium bisulfite dropwise until the orange color of excess bromine is discharged.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid thoroughly with water and dry.

Safety Note: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

Step 3: Deprotection via Acidic Hydrolysis

Principle and Rationale: The protecting acetyl group is removed by hydrolysis under acidic conditions to regenerate the free amino group. Refluxing the N-(3-Bromo-4-fluorophenyl)acetamide in the presence of a strong acid, such as hydrochloric acid, efficiently cleaves the amide bond.

Detailed Experimental Protocol:

-

Place N-(3-Bromo-4-fluorophenyl)acetamide (1.0 eq) in a round-bottom flask.

-

Add a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture). [5]3. Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. [5]4. Monitor the reaction progress by TLC until the starting material is no longer visible.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Neutralize the mixture by slowly adding a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is basic (pH > 8). This will precipitate the free aniline.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 3-Bromo-4-fluoroaniline.

Step 4: Formation of the Hydrochloride Salt

Principle and Rationale: The final step involves converting the free aniline base into its more stable and easily handled hydrochloride salt. This is accomplished by treating a solution of the aniline with hydrochloric acid. The salt precipitates from non-polar solvents.

Detailed Experimental Protocol:

-

Dissolve the crude 3-Bromo-4-fluoroaniline in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in ether or concentrated aqueous HCl dropwise with stirring.

-

A precipitate of this compound will form.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the solid salt by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Dry the final product under vacuum.

Summary of Materials and Characterization

| Step | Starting Material | Key Reagents | Intermediate/Product | Typical Yield |

| 1 | 4-Fluoroaniline | Acetic Anhydride, Acetic Acid | N-(4-Fluorophenyl)acetamide | >90% |

| 2 | N-(4-Fluorophenyl)acetamide | Bromine, Acetic Acid | N-(3-Bromo-4-fluorophenyl)acetamide | 80-90% |

| 3 | N-(3-Bromo-4-fluorophenyl)acetamide | Concentrated HCl, Ethanol | 3-Bromo-4-fluoroaniline | 85-95% |

| 4 | 3-Bromo-4-fluoroaniline | Hydrochloric Acid, Diethyl Ether | 3-Bromo-4-fluoroaniline HCl | >95% |

Characterization Data for 3-Bromo-4-fluoroaniline (Free Base):

References

- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. National Institutes of Health (NIH). [Link]

- Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. The Royal Society of Chemistry. [Link]

- New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]

- Example 6. Preparation of N-Acetyl-2-fluoro-4-bromoaniline. PrepChem.com. [Link]

- N-(4-fluorophenyl)acetamide. Stenutz. [Link]

- CN102993022A - Preparation method of bromoaniline.

- 3-Bromo-4-fluoroaniline - SpectraBase. SpectraBase. [Link]

- 3-Bromo-4-fluoroaniline | C6H5BrFN | CID 2779286. PubChem. [Link]

- Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verific

Sources

- 1. 3-Bromo-4-fluoroaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 3-Bromo-4-fluoroaniline | 656-64-4 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Fluoro-4-broMoaniline CAS#: 656-65-5 [amp.chemicalbook.com]

- 6. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 7. 3-Bromo-4-fluoroaniline | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Data of 3-Bromo-4-fluoroaniline Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Halogenated Aniline

In the landscape of pharmaceutical and agrochemical development, halogenated anilines are indispensable building blocks. Their unique electronic properties and synthetic versatility allow for the construction of complex molecular architectures with tailored biological activities. 3-Bromo-4-fluoroaniline, and specifically its hydrochloride salt, is a crucial intermediate in the synthesis of numerous target molecules.[1][2] The presence of bromine and fluorine atoms provides distinct reactive handles for cross-coupling reactions and modulates the compound's lipophilicity and metabolic stability.[3][4]

This technical guide offers an in-depth analysis of the core spectroscopic data of 3-Bromo-4-fluoroaniline hydrochloride. As a Senior Application Scientist, my objective is to move beyond mere data presentation. This document is structured to provide a logical, field-tested workflow for spectral interpretation, grounded in the fundamental principles of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Every piece of data is contextualized, and every protocol is designed to be a self-validating system, ensuring scientific integrity and reproducibility for professionals in drug discovery and chemical synthesis.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The hydrochloride salt form means the amine group is protonated, existing as an anilinium ion (-NH₃⁺), which significantly influences the spectral features.

Caption: Molecular structure of this compound.

Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy

Pillar of Expertise: The Vibrational Fingerprint

FTIR spectroscopy is a cornerstone technique for identifying functional groups within a molecule. It operates on the principle that covalent bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations.[5] The resulting spectrum is a unique "fingerprint" that confirms the presence of key structural components. For this compound, we are particularly interested in the vibrations of the anilinium group (N-H), the aromatic ring (C-H and C=C), and the carbon-halogen bonds (C-F, C-Br).

Core Spectroscopic Data: FTIR Analysis

While a direct spectrum for the hydrochloride was not publicly available, the expected absorption bands can be reliably predicted based on known frequencies for its constituent functional groups.[6][7][8] The protonation of the amine to an anilinium ion is the most critical factor, leading to characteristic shifts compared to the free aniline base.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Intensity |

| ~ 3100 - 3000 | Aromatic C-H Stretch | C-H (Aromatic Ring) | Medium |

| ~ 3000 - 2800 | N-H Stretch | -NH₃⁺ (Anilinium ion) | Strong, Broad |

| ~ 1600 & 1475 | C=C Stretch | C=C (Aromatic Ring) | Medium |

| ~ 1620 - 1550 | N-H Bending (Asymmetric) | -NH₃⁺ (Anilinium ion) | Medium-Strong |

| ~ 1520 - 1480 | N-H Bending (Symmetric) | -NH₃⁺ (Anilinium ion) | Medium |

| ~ 1250 - 1200 | C-F Stretch | Aryl-Fluoride | Strong |

| ~ 1100 - 1000 | C-N Stretch | Aryl-Amine | Medium |

| ~ 900 - 675 | Aromatic C-H Out-of-Plane Bend | Substituted Benzene Ring | Strong |

| ~ 680 - 550 | C-Br Stretch | Aryl-Bromide | Medium-Strong |

Data Interpretation:

-

Anilinium N-H Stretches: The most telling feature for the hydrochloride salt is the broad, strong absorption between 2800-3000 cm⁻¹. This is characteristic of the N-H stretching vibrations in the anilinium ion, which are often superimposed on the C-H stretching bands. This is a departure from the sharp, distinct symmetric and asymmetric N-H stretches seen around 3300-3500 cm⁻¹ for a primary amine.

-

Aromatic Region: Peaks for C=C stretching within the aromatic ring are expected around 1600 and 1475 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[8]

-

Carbon-Halogen Bonds: The spectrum will be marked by a strong C-F stretching band, typically in the 1250-1200 cm⁻¹ region. The C-Br stretch appears at a much lower frequency, usually in the 680-550 cm⁻¹ range, which is within the fingerprint region.[8]

-

Fingerprint Region: The region from 1500 cm⁻¹ down to ~500 cm⁻¹ is known as the fingerprint region.[8] It contains a complex array of bending vibrations and single-bond stretches that are unique to the molecule's overall structure.

Trustworthiness: A Self-Validating FTIR Protocol

The following protocol for Attenuated Total Reflectance (ATR)-FTIR is designed for simplicity and reproducibility, minimizing sample preparation errors.

Caption: Workflow for ¹H and ¹³C NMR sample preparation and analysis.

Conclusion

The spectroscopic analysis of this compound provides a definitive structural confirmation essential for its use in high-stakes applications like drug development. The FTIR spectrum is characterized by the broad N-H stretches of the anilinium ion and strong C-F and C-Br absorption bands. The ¹H and ¹³C NMR spectra reveal a complex but interpretable pattern of chemical shifts and coupling constants, confirming the 1,3,4-substitution pattern on the aromatic ring. By adhering to the robust protocols outlined in this guide, researchers and scientists can confidently verify the identity and purity of this critical synthetic intermediate, ensuring the integrity of their downstream applications.

References

- Department of Chemistry and Biochemistry, Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.

- Michigan State University Department of Chemistry. Infrared Spectroscopy.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Specac Ltd. Interpreting Infrared Spectra.

- Sharma, V., et al. Supporting Information. New Journal of Chemistry.

- PubChem. 3-Bromo-4-fluoroaniline. National Center for Biotechnology Information.

- University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences.

- SpectraBase. 3-Bromo-4-fluoroaniline.

- Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. Institut für Chemie.

- Organomation. NMR Sample Preparation: The Complete Guide.

- University of Cambridge Department of Chemistry. NMR Sample Preparation.

- JEOL. NMR Sample Preparation.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromo-2,4-difluoroaniline in Modern Organic Synthesis.

- National Institutes of Health. (2022). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.

- Sayeeda, Z. (2022). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.

- ChemRxiv. (2022). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network.

- ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.

- YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule.

- ResearchGate. 13 C-NMR spectrum of compound (4i).

- LP Information. (2025). Global 3-Bromo-4-Fluoroaniline Market Growth 2025-2031.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Applications of 3-Bromo-2,4-difluoroaniline.

Sources

- 1. Global 3-Bromo-4-Fluoroaniline Market Growth 2025-2031 - LP Information [lpinformationdata.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Safeguarding a Critical Intermediate: A Technical Guide to the Stability and Storage of 3-Bromo-4-fluoroaniline Hydrochloride

For Immediate Release

[City, State] – January 10, 2026 – As a cornerstone in the synthesis of numerous pharmaceutical compounds, the integrity of 3-bromo-4-fluoroaniline hydrochloride is paramount to the success of drug development programs. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the stability and optimal storage conditions for this key intermediate. By understanding its chemical vulnerabilities and implementing robust handling protocols, laboratories can ensure the long-term viability and purity of this essential molecule.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound serves as a vital building block in the creation of a wide array of active pharmaceutical ingredients (APIs). Its unique substitution pattern makes it a sought-after precursor for targeted therapies. The purity and stability of this starting material directly impact the quality, safety, and efficacy of the final drug product. Therefore, a thorough understanding of its chemical behavior under various environmental conditions is not merely an academic exercise but a critical component of good manufacturing practices (GMP) and regulatory compliance. This guide provides the foundational knowledge and practical protocols to maintain the integrity of this compound from procurement to synthesis.

Chemical Stability Profile

While 3-bromo-4-fluoroaniline is a relatively stable compound, its hydrochloride salt form offers enhanced stability, particularly for long-term storage. The protonation of the aniline nitrogen to form the anilinium ion reduces the electron density of the aromatic ring, making it less susceptible to oxidative degradation. However, like all chemical entities, it is susceptible to degradation under specific stress conditions.

Inherent Stability and the Advantage of the Hydrochloride Salt

Aniline and its derivatives are known to be prone to oxidation, often leading to the formation of colored impurities and polymeric materials. The free base of 3-bromo-4-fluoroaniline is susceptible to air oxidation. The conversion to its hydrochloride salt is a common and effective strategy to enhance stability. The hydrochloride salt is generally a more crystalline and less volatile solid, which minimizes its exposure to atmospheric oxygen and moisture.

Known Incompatibilities

To prevent degradation, this compound should not be stored with or exposed to the following:

-

Strong Oxidizing Agents: Can lead to rapid and extensive decomposition.

-

Strong Bases: Will deprotonate the anilinium ion, liberating the more reactive free aniline.

-

Heat and Light: Can provide the energy required to initiate degradation pathways.

Potential Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1] While specific degradation pathways for this compound are not extensively documented in public literature, we can postulate the most probable routes based on the known chemistry of halogenated anilines.

Oxidative Degradation

The primary degradation pathway for anilines is oxidation.[2][3] The presence of the electron-donating amino group makes the aromatic ring susceptible to attack by oxidizing agents. This can lead to the formation of nitroso, nitro, and eventually polymeric species. The initial step often involves the formation of a radical cation.

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation. For halogenated aromatic compounds, this can proceed via two main pathways:

-

Hydroxylation: The substitution of a halogen atom or a hydrogen atom on the aromatic ring with a hydroxyl group.

-

Dehalogenation: The reductive removal of a halogen atom.

Hydrolytic Degradation

While the anilinium hydrochloride is generally stable in acidic to neutral aqueous solutions, prolonged exposure to harsh basic conditions can lead to the liberation of the free aniline, which may then undergo further degradation. The C-Br and C-F bonds are generally stable to hydrolysis under typical pharmaceutical processing conditions.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. For anilinium salts, this may involve the loss of hydrogen chloride and subsequent degradation of the free aniline.[4]

Diagram of Potential Degradation Pathways

Caption: Logical relationship of stress-induced degradation pathways for 3-Bromo-4-fluoroaniline HCl.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are imperative.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommended storage at room temperature. | Minimizes the rate of potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against air oxidation, especially if the container is frequently opened. |

| Container | Keep in a tightly sealed, opaque container. | Prevents exposure to moisture and light, which can accelerate degradation. |

| Handling | Use in a well-ventilated area. Avoid generating dust. | Standard safety practice for handling chemical powders. |

Experimental Protocols for Stability Assessment

A robust stability assessment program is essential to understand the degradation profile of this compound. This involves conducting forced degradation studies and developing a stability-indicating analytical method.

Forced Degradation Study Protocol

The objective of a forced degradation study is to generate degradation products to a level of 5-20%, which is sufficient for method development and validation.[5]

Materials:

-

This compound

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3%)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 methanol:water) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Cool and neutralize with 0.1 N NaOH before analysis.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for a specified period. Neutralize with 0.1 N HCl before analysis.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified period.

-

Thermal Degradation:

-

Solid State: Store the solid compound in an oven at 80°C.

-

Solution State: Heat the stock solution at 80°C.

-

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

Control Samples: Keep a stock solution protected from light at refrigerated temperature to serve as an unstressed control.

-

Analysis: Analyze all samples at appropriate time points using a validated stability-indicating HPLC method.

Workflow for Forced Degradation Study

Sources

- 1. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Research on the decomposition kinetics and thermal hazards of aniline diazonium salt | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Solubility of 3-Bromo-4-fluoroaniline Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-fluoroaniline hydrochloride, a key building block in contemporary drug discovery and development. In the absence of extensive public data on its solubility, this document serves as a foundational resource, offering detailed methodologies for its synthesis and, most critically, for the empirical determination of its solubility profile. By equipping researchers with robust experimental protocols, this guide aims to bridge the existing information gap and empower scientific advancement. We will delve into the theoretical underpinnings of its solubility, present step-by-step protocols for both thermodynamic and kinetic solubility assays, and provide a framework for accurate quantification using High-Performance Liquid Chromatography (HPLC).

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules. Its structural motifs are found in compounds targeting a range of therapeutic areas. The bromine and fluorine substituents offer unique electronic properties and metabolic handles that are attractive for medicinal chemists in optimizing the potency, selectivity, and pharmacokinetic profiles of drug candidates.

The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent amine.[1][2][3] A thorough understanding of the solubility of this compound is therefore not merely an academic exercise but a critical prerequisite for its effective utilization in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is essential for its application in research and development.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 3-Bromo-4-fluorobenzenamine hydrochloride | N/A |

| CAS Number | 1257535-28-6 | N/A |

| Molecular Formula | C₆H₆BrClFN | N/A |

| Molecular Weight | 226.48 g/mol | N/A |

| Appearance | Expected to be a crystalline solid | [1] |

| pKa (of the anilinium ion) | Estimated to be in the range of 2-4 | N/A |

Synthesis of this compound

The synthesis of this compound is a straightforward process involving the reaction of the free base, 3-Bromo-4-fluoroaniline, with hydrochloric acid. The following protocol outlines a standard laboratory procedure.

Rationale for the Synthetic Approach

The conversion of a free amine to its hydrochloride salt is a common strategy to improve its handling characteristics, stability, and aqueous solubility.[3] The lone pair of electrons on the nitrogen atom of the aniline readily accepts a proton from hydrochloric acid, forming an ionic salt. This ionic character significantly increases the compound's polarity, generally leading to greater solubility in polar solvents like water.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Bromo-4-fluoroaniline (free base)

-

Anhydrous diethyl ether (or other suitable organic solvent like ethyl acetate)

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether or anhydrous HCl gas)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (if using HCl solution) or gas dispersion tube (if using HCl gas)

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve a known quantity of 3-Bromo-4-fluoroaniline in a minimal amount of anhydrous diethyl ether. Stir the solution at room temperature until the solid is completely dissolved.

-

Acidification:

-

Using HCl solution: Slowly add a stoichiometric equivalent of 2 M hydrochloric acid in diethyl ether to the stirred aniline solution via a dropping funnel. The hydrochloride salt will precipitate out of the solution as a solid.

-

Using anhydrous HCl gas: Bubble anhydrous hydrogen chloride gas through the stirred aniline solution. The precipitation of the hydrochloride salt will be observed.

-

-

Precipitation and Isolation: Continue stirring for 30 minutes after the addition of HCl is complete to ensure full conversion. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator to a constant weight.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Solubility Profile: A Practical Guide to Determination

Theoretical Considerations for Solubility

The solubility of this compound will be governed by several factors:

-

pH: As a salt of a weak base, its solubility is expected to be pH-dependent. In acidic to neutral conditions, it will exist predominantly in its ionized form, which is more water-soluble. At higher pH values, it will convert to the less soluble free base.

-

Solvent Polarity: The ionic nature of the hydrochloride salt suggests a higher solubility in polar protic solvents (e.g., water, methanol, ethanol) that can effectively solvate the ions. Its solubility is expected to be lower in non-polar aprotic solvents (e.g., hexane, toluene).

-